1-((5-Bromothiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
Description
1-((5-Bromothiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a structurally complex heterocyclic compound featuring a 1,4-diazepane core functionalized with a sulfonated 5-bromothiophene moiety and a tetrahydrofuran-3-yl substituent. The bromothiophene sulfonyl group introduces steric bulk and electronic effects, while the tetrahydrofuran substituent may enhance solubility and metabolic stability.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S2/c14-12-2-3-13(20-12)21(17,18)16-6-1-5-15(7-8-16)11-4-9-19-10-11/h2-3,11H,1,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRVNENHOOVUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(S2)Br)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related diazepane derivatives reported in the literature. Key comparisons include:
Substituent Effects on Physicochemical Properties
- 5-Bromothiophen-2-yl sulfonyl vs. Thiophen-3-yl/Trifluoromethylphenyl Groups: Compounds like 5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (MW 459) and N-(4-(thiophen-3-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)pentanamide (MW ~502) highlight how sulfonyl vs. amide linkages and halogen/electron-withdrawing groups influence molecular weight, lipophilicity, and solubility. The bromine atom in the target compound increases molecular weight (estimated MW ~480–500) and may enhance membrane permeability compared to non-halogenated analogs .
- Tetrahydrofuran-3-yl vs.
Comparative Data Table
Key Research Findings and Implications
- Tetrahydrofuran-3-yl substituents may confer metabolic stability advantages over pyridine or phenyl groups .
- Structural analogs with halogenated aryl groups (e.g., chloro, bromo) show marked selectivity differences across receptor classes, suggesting tunable pharmacodynamics .
Note: Direct experimental data for the target compound is scarce in the provided evidence; inferences are drawn from structurally related analogs. Further studies are required to validate its synthesis, receptor profiling, and pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
